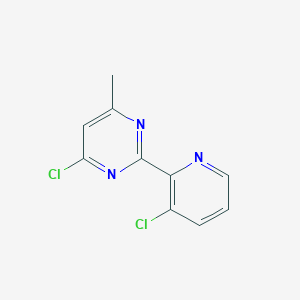

4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Insecticide Development

- Scientific Field : Agronomy

- Application Summary : This compound is used in the synthesis of novel N-Pyridylpyrazole Thiazole Derivatives, which are being developed as insecticides .

- Methods of Application : The insecticidal activities of these target compounds against Plutella xylostella (P. xylostella), Spodoptera exigua (S. exigua), and Spodoptera frugiperda (S. frugiperda) were evaluated .

- Results : Compound 7g showed especially excellent insecticidal activities against P. xylostella, S. exigua, and S. frugiperda with LC50 values of 5.32 mg/L, 6.75 mg/L, and 7.64 mg/L, respectively, which were adequate for that of commercial insecticide indoxacarb .

Larvicidal and Antifungal Activities

- Scientific Field : Medicinal Chemistry

- Application Summary : Analogues of chlorantraniliprole, which include “4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine”, were synthesized for their potential as insecticides or fungicides .

- Methods of Application : The insecticidal activities against oriental armyworm and the antifungal activities against five typical fungi of these derivatives were tested .

- Results : Compounds 2u, 2x, and 2y exhibited good activities against oriental armyworm, especially compounds 2u and 2x which showed higher larvicidal activities than indoxacarb .

Synthesis of Novel Anthranilic Diamide Insecticides

- Scientific Field : Molecular Toxicology

- Application Summary : This compound is used in the synthesis of novel anthranilic diamide insecticides containing indane and its analogs .

- Methods of Application : The insecticidal activities of these target compounds against Mythimna separata were evaluated .

- Results : At 0.8 mg/L, the insecticidal activity of compound 8q against Mythimna separata was 80%, which was slightly better than that of chlorantraniliprole .

Synthesis of Chlorantraniliprole Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Analogues of chlorantraniliprole, which include “4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine”, were synthesized for their potential as insecticides or fungicides .

- Methods of Application : The insecticidal activities against oriental armyworm and the antifungal activities against five typical fungi of these derivatives were tested .

- Results : Compounds 2u and 2x showed higher larvicidal activities than indoxacarb .

Synthesis of CDK2 Inhibitors

- Scientific Field : Medicinal Chemistry

- Application Summary : This compound is used in the synthesis of novel pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine derivatives as novel CDK2 inhibitors .

- Methods of Application : The growth of three examined cell lines was significantly inhibited by most of the prepared compounds .

- Results : Compounds 14 & 15 showed the best cytotoxic activities against the three cell lines with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .

Synthesis of Antidepressant Molecules

- Scientific Field : Medicinal Chemistry

- Application Summary : This compound is used in the synthesis of antidepressant molecules via metal-catalyzed reactions .

- Methods of Application : The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .

- Results : Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c1-6-5-8(12)15-10(14-6)9-7(11)3-2-4-13-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXSJGIGEJZGIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=C(C=CC=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

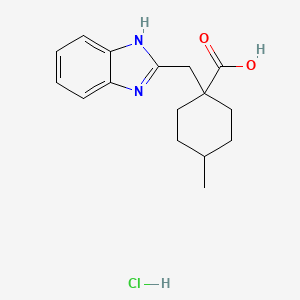

![2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1441336.png)

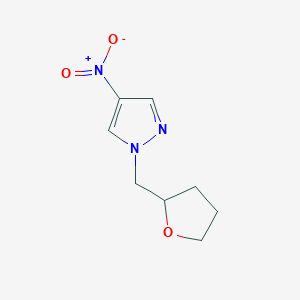

![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1441338.png)

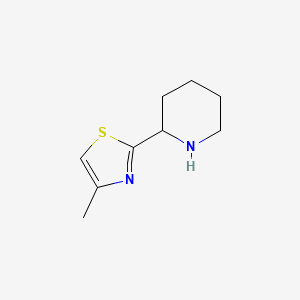

![3-[3-(Difluoromethoxy)phenyl]propionic acid](/img/structure/B1441350.png)

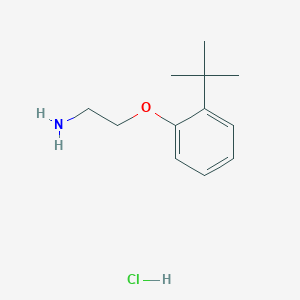

![benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B1441351.png)